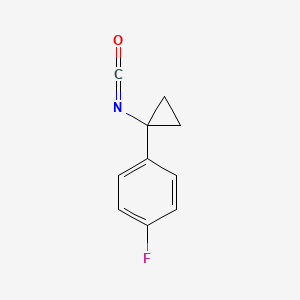

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene

CAS No.: 1226416-14-3

Cat. No.: VC7753576

Molecular Formula: C10H8FNO

Molecular Weight: 177.178

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226416-14-3 |

|---|---|

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.178 |

| IUPAC Name | 1-fluoro-4-(1-isocyanatocyclopropyl)benzene |

| Standard InChI | InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |

| Standard InChI Key | CHZKONJHSGAYCN-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=C(C=C2)F)N=C=O |

Introduction

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene is an organic compound characterized by its unique structure, which features a fluorine atom and an isocyanate functional group attached to a cyclopropyl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to the reactivity of the isocyanate group and the structural rigidity imparted by the cyclopropyl moiety.

Structural Features

The structure of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene is defined by:

-

A benzene ring substituted at the para position with a fluorine atom and a cyclopropyl group bearing an isocyanate functional group.

-

The cyclopropyl moiety introduces strain into the molecule, potentially enhancing its reactivity compared to less rigid analogs.

Synthesis

The synthesis of this compound typically involves multistep organic reactions designed to introduce both the fluorine atom and the isocyanate group in a controlled manner. While specific synthetic routes are not detailed in available literature, general methods for preparing such compounds include:

-

Cyclopropylation of benzene derivatives.

-

Introduction of the fluorine atom via electrophilic aromatic substitution or halogenation.

-

Conversion of amines to isocyanates using phosgene or alternative reagents.

Applications

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene finds potential applications in:

-

Pharmaceutical Chemistry: The isocyanate group can participate in reactions with nucleophiles, such as amines or alcohols, forming ureas or carbamates, which are common motifs in drug design.

-

Materials Science: The compound's reactivity makes it a candidate for polymer synthesis or surface modifications.

The structural rigidity provided by the cyclopropyl group may enhance binding affinity or specificity in biological systems, while the fluorine atom can modulate lipophilicity and metabolic stability.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Fluoro-4-isothiocyanatobenzene | Contains an isothiocyanate () instead of an isocyanate group. | |

| 1-Fluoro-4-(isocyanoethyl)benzene | Similar structure but with an ethyl group instead of a cyclopropyl moiety. | |

| 1-Fluoro-4-nitrobenzene | Contains a nitro group (), showcasing different reactivity patterns. |

The unique combination of functional groups in 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene sets it apart from these analogs, particularly in terms of chemical reactivity and potential applications.

Research Outlook

While limited data are currently available on this compound, its structural features suggest significant potential for further exploration:

-

Medicinal Chemistry: Investigating its role as an intermediate for bioactive molecules.

-

Polymer Science: Exploring its use in creating novel materials with enhanced properties.

-

Reactivity Studies: Understanding how the strained cyclopropyl ring influences reaction mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume